molecular formula C23H24N2O4S2 B3622860 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide

Cat. No.: B3622860
M. Wt: 456.6 g/mol
InChI Key: JIFSLIBTSDMFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide is a complex organic compound with the molecular formula C23H24N2O4S2 and a molecular weight of 456.6 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of boron reagents with palladium catalysts under specific conditions to form the desired product .

Chemical Reactions Analysis

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

Mechanism of Action

The mechanism of action for 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide include other sulfonyl-containing amides and phenylthio derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-13-14-20(29-3)22(15-17)31(27,28)25(2)16-23(26)24-19-11-7-8-12-21(19)30-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFSLIBTSDMFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.